Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with ethyl 4-aminobenzoate under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in viruses or cell division in cancer cells .
Comparison with Similar Compounds
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can be compared with other pyrimidine-based compounds such as:
Pemetrexed: A chemotherapy drug used to treat certain types of cancer.
Methotrexate: Another chemotherapy agent with a similar pyrimidine structure.
Triazole-pyrimidine hybrids: Compounds with potential neuroprotective and anti-inflammatory properties.
Biological Activity
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C16H20N4O3S and a molecular weight of approximately 348.38 g/mol. Its structure includes a benzoate moiety, a propanoyl group, and a dihydropyrimidine derivative, which may contribute to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A general synthetic route includes:
- Formation of Dihydropyrimidine Derivative : Starting from appropriate aldehydes and urea derivatives.
- Introduction of Sulfanyl Group : Using thiol reagents to modify the dihydropyrimidine.
- Coupling with Benzoic Acid Derivative : Employing coupling agents to facilitate the formation of the benzoate structure.
These steps can be optimized for yield and purity through techniques such as refluxing, solvent extraction, and chromatography.
Biological Activity
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting its role in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Initial evaluations indicate effectiveness against various bacterial strains, potentially positioning it as a candidate for antibiotic development.
- Enzyme Inhibition : Studies have suggested that it may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which could have implications in treating neurological disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antimicrobial | Effective against multiple bacterial strains | |
Enzyme Inhibition | Inhibition of AChE |
Case Study 1: Antioxidant Activity
A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to donate electrons was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing significant scavenging activity compared to standard antioxidants.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a potential for developing new antimicrobial agents based on its structure.
Case Study 3: Neurological Implications
Research focusing on AChE inhibition indicated that Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-y)sulfanyl]propanoyl}amino)benzoate could serve as a lead compound for treating Alzheimer’s disease by enhancing cholinergic transmission.
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-15(23)10-4-6-11(7-5-10)18-14(22)9(2)25-16-19-12(17)8-13(21)20-16/h4-9H,3H2,1-2H3,(H,18,22)(H3,17,19,20,21) |
InChI Key |
KYIDOLKYDJIPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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